

Compound of Interest

Compound Name: (S)-3-hydroxydecanedioyl-CoA

Cat. No.: B15545668

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxydecanedioyl-CoA is a hydroxylated dicarboxylic acyl-coenzyme A (CoA) molecule. Dicarboxylic acids are metabolites formed from the

Metabolic Significance and Signaling Pathways

(S)-3-hydroxydecanedioyl-CoA is an intermediate in the catabolism of dicarboxylic acids. Dicarboxylic acids are produced from monocarboxylic fatty

The ω -oxidation of a C10 fatty acid (decanoic acid) would first involve hydroxylation at the ω -carbon, followed by successive oxidations to an aldehyd

While specific signaling roles for **(S)-3-hydroxydecanedioyl-CoA** have not been extensively documented, other dicarboxylic acids and tricarboxylic ϵ

```
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"\u03b9-Hydroxydecanoic Acid" -> "Oxidation";
"Oxidation" -> "Decanedioic Acid";
"Decanedioic Acid" -> "Acyl-CoA Synthetase" [label="Peroxisome"];
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"Peroxisomal \u03b2-Oxidation" -> "Enoyl-CoA Hydratase";
"Enoyl-CoA Hydratase" -> "(S)-3-Hydroxydecanedioyl-CoA";
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```
"Decanoic Acid" -> "\u03b9-Hydroxylation" [label="Endoplasmic Reticulum"];
"\u03b9-Hydroxylation" -> "\u03b9-Hydroxydecanoic Acid";
"\u03b9-Hydroxydecanoic Acid" -> "Oxidation";
"Oxidation" -> "Decanedioic Acid";
"Decanedioic Acid" -> "Acyl-CoA Synthetase" [label="Peroxisome"];
"Acyl-CoA Synthetase" -> "Decanedioyl-CoA";
"Decanedioyl-CoA" -> "Peroxisomal \u03b2-Oxidation";
"Peroxisomal \u03b2-Oxidation" -> "Enoyl-CoA Hydratase";
"Enoyl-CoA Hydratase" -> "(S)-3-Hydroxydecanedioyl-CoA";
```

```
"(S)-3-Hydroxydecanedioyl-CoA" -> "Further β-Oxidation";
"Further β-Oxidation" -> "Metabolic Products";
}
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Caption: Workflow for the extraction of acyl-CoAs from biological samples.

Protocol 2: LC-MS/MS Analysis of (S)-3-Hydroxydecanedioyl-CoA

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs. Instrument parameters will

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

- Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid
- Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to elute more hydrophobic compounds.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 40°C
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for the characteristic fragment of CoA (m/z 442)
 - MRM Transition for **(S)-3-Hydroxydecanedioyl-CoA**: The precursor ion (Q1) would be the m/z of the protonated molecule (m/z 442) and the product ion (Q3) would be the m/z of the deprotonated molecule (m/z 440).

Collision Energy and other MS parameters: Optimize for maximum signal intensity of the target analyte.

Data Presentation

Quantitative data for **(S)-3-hydroxydecanedioyl-CoA** is not extensively available in the current literature. Me-

| Sample Type |
|-------------|
| Liver |
| Liver |
| Kidney |
| Kidney |
| Plasma |
| Plasma |

Conclusion

The metabolic profiling of **(S)-3-hydroxydecanedioyl-CoA** holds promise for advancing our understanding of fatty

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References

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